

physical properties of 2-fluorobutanoic acid isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-fluorobutanoic acid

Cat. No.: B1329499

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Fluorobutanoic Acid** Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the physical properties of **2-fluorobutanoic acid** stereoisomers. As a chiral molecule, **2-fluorobutanoic acid** exists as (R)- and (S)-enantiomers, as well as a racemic mixture. Understanding the distinct physical characteristics of these isomers is critical for their synthesis, separation, characterization, and application, particularly in the fields of medicinal chemistry and materials science where stereochemistry dictates biological activity and material performance. This document outlines key physical constants, explains the principles behind stereoisomeric differences, and provides detailed experimental protocols for their determination.

Introduction: The Significance of Chirality in 2-Fluorobutanoic Acid

2-Fluorobutanoic acid is a halogenated carboxylic acid with a chiral center at the C2 (alpha) carbon. This single stereocenter gives rise to two non-superimposable mirror-image isomers known as enantiomers: (S)-**2-fluorobutanoic acid** and (R)-**2-fluorobutanoic acid**. A 1:1 mixture of these enantiomers is known as a racemic mixture or racemate.

The introduction of a fluorine atom significantly alters the electronic properties of the molecule, primarily through a strong electron-withdrawing inductive effect, which enhances the acidity of the carboxylic acid group compared to its non-fluorinated parent, butanoic acid.^[1] In drug development, the specific three-dimensional arrangement of atoms is paramount, as biological receptors (e.g., enzymes, proteins) are themselves chiral. Consequently, one enantiomer may exhibit potent therapeutic effects while the other could be inactive or even induce adverse effects. This necessitates a thorough understanding and characterization of the individual isomers.

Enantiomers possess identical intrinsic physical properties in an achiral environment, such as boiling point, density, and pKa.^{[2][3][4]} However, they differ in their interaction with plane-polarized light. The racemic mixture, while chemically identical, can behave as a distinct physical entity in the solid state, sometimes exhibiting a different melting point and solubility profile compared to the pure enantiomers due to differences in crystal lattice packing.^[5]

Figure 1: Isomeric forms of **2-fluorobutanoic acid** arising from its chiral center.

Core Physical Properties: A Comparative Analysis

The following section details the essential physical properties of the **2-fluorobutanoic acid** isomers, with quantitative data summarized for clarity.

Optical Activity: The Defining Property of Enantiomers

The hallmark of chirality is the ability of a molecule to rotate the plane of polarized light, a phenomenon known as optical activity.^[6]

- Dextrorotatory (+): One enantiomer will rotate light in a clockwise direction.
- Levorotatory (-): Its mirror image will rotate light in a counter-clockwise direction by an equal magnitude.^[6]
- Optically Inactive: A racemic mixture does not rotate plane-polarized light because the equal and opposite rotations of the two enantiomers cancel each other out.^[4]

The specific rotation, $[\alpha]$, is a standardized measure of this property.^[6]

Summary of Physical Data

This table consolidates the available physical data for the isomers of **2-fluorobutanoic acid**. Note that intrinsic properties are identical for the (R) and (S) enantiomers.

Physical Property	(R)-2-Fluorobutanoic Acid	(S)-2-Fluorobutanoic Acid	Racemic 2-Fluorobutanoic Acid
Molecular Formula	C ₄ H ₇ FO ₂ ^{[7][8]}	C ₄ H ₇ FO ₂ ^[9]	C ₄ H ₇ FO ₂ ^{[8][10]}
Molecular Weight	106.10 g/mol ^{[7][8]}	106.10 g/mol ^[9]	106.10 g/mol ^{[8][10]}
Boiling Point	174.1 °C at 760 mmHg ^[10]	174.1 °C at 760 mmHg ^[10]	174.1 °C at 760 mmHg ^[10]
Density	~1.12-1.14 g/cm ³ at 20°C ^{[7][10]}	~1.12-1.14 g/cm ³ at 20°C ^{[7][10]}	~1.12-1.14 g/cm ³ at 20°C ^{[7][10]}
pKa	Not specified	Not specified	Not specified
Specific Rotation ([α])	Not specified	Not specified	0° ^[4]
Solubility	Soluble in water and organic solvents	Soluble in water and organic solvents	Soluble in water and organic solvents

Note: Specific values for pKa and specific rotation were not available in the searched literature but can be determined experimentally as described in Section 3.

Acidity (pKa)

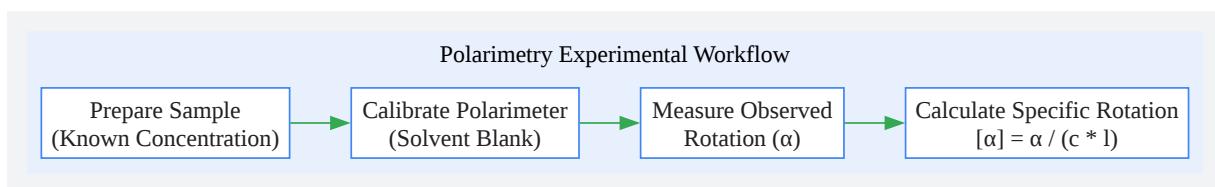
The acidity of **2-fluorobutanoic acid** is significantly influenced by the fluorine atom at the alpha-position (C2). Fluorine is highly electronegative and exerts a powerful negative inductive effect (-I effect), withdrawing electron density away from the carboxylate group. This stabilizes the conjugate base (2-fluorobutanoate) formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa value) of the parent acid. This effect is distance-dependent; therefore, **2-fluorobutanoic acid** is a stronger acid than 3-fluorobutanoic or 4-fluorobutanoic acid.^[1]

Experimental Protocols for Property Determination

The following protocols describe standard laboratory methods for quantifying the key physical properties of **2-fluorobutanoic acid** isomers. These procedures are fundamental for quality control, enantiomeric purity assessment, and regulatory submissions.

Protocol: Determination of Specific Rotation via Polarimetry

This method quantifies the optical activity of an enantiomerically enriched sample, a critical parameter for confirming its stereochemical identity and purity.


Causality: The specific rotation is an intrinsic property dependent on the molecule's structure, temperature, and the wavelength of light used. Standardizing these conditions allows for reproducible measurements. The sodium D-line (589 nm) is a common standard wavelength.

[\[11\]](#)

Methodology:

- **Solution Preparation:** Accurately weigh approximately 100 mg of the purified **2-fluorobutanoic acid** enantiomer. Dissolve it in a suitable achiral solvent (e.g., ethanol, chloroform) in a 10 mL volumetric flask and fill to the mark. Calculate the concentration (c) in g/mL.
- **Instrument Calibration:** Power on the polarimeter and the sodium lamp, allowing them to warm up and stabilize. Calibrate the instrument to a zero reading using a polarimeter cell filled only with the pure solvent.
- **Sample Measurement:** Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present in the light path.
- **Data Acquisition:** Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.
- **Calculation:** Use the Biot equation to calculate the specific rotation $[\alpha]$: $[\alpha]T\lambda = \alpha / (c \times l)$
Where:

- α = observed rotation
- c = concentration (g/mL)
- l = path length (dm)
- T = temperature ($^{\circ}\text{C}$)
- λ = wavelength (e.g., "D" for sodium D-line)

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for determining the specific rotation of a chiral compound.

Protocol: Determination of pKa via Potentiometric Titration


This protocol determines the acid dissociation constant (pKa), providing a quantitative measure of the acidity of **2-fluorobutanoic acid**.

Causality: The pKa is the pH at which the acid is 50% dissociated. By titrating the weak acid with a strong base and monitoring the pH, a titration curve can be generated from which the half-equivalence point, and thus the pKa, can be precisely determined.

Methodology:

- **System Setup:** Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
- **Sample Preparation:** Prepare a ~0.1 M solution of **2-fluorobutanoic acid** in deionized water. Pipette a known volume (e.g., 25.0 mL) into a beaker with a magnetic stir bar.

- Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Fill a buret with a standardized strong base solution (e.g., 0.1 M NaOH).
- Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5 mL), recording the pH after each addition once the reading has stabilized. Continue adding titrant well past the equivalence point (the region of rapid pH change).
- Data Analysis:
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point volume (V_{eq}) from the inflection point of the curve (often found using a first or second derivative plot).
 - The half-equivalence point is at $V_{eq} / 2$.
 - The pK_a is equal to the pH of the solution at this half-equivalence volume.

[Click to download full resolution via product page](#)

Figure 3: Logical process for determining pKa using potentiometric titration.

Conclusion

The physical properties of **2-fluorobutanoic acid** isomers are dictated by the presence of a chiral center at the C2 position. While the (R)- and (S)-enantiomers share identical boiling points, densities, and pKa values, they are distinguished by their equal and opposite optical rotations. The racemic mixture is optically inactive and may exhibit distinct solid-state properties. The protocols detailed herein provide robust, validated methods for the precise characterization of these isomers, an essential requirement for advancing their application in stereospecific synthesis and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.in [brainly.in]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. amherst.edu [amherst.edu]
- 5. Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate [sites.ualberta.ca]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 2-Fluorobutanoic acid | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2S)-2-fluorobutanoic acid | C4H7FO2 | CID 38988211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-fluorobutanoic acid | CAS#:433-44-3 | Chemsoc [chemsoc.com]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [physical properties of 2-fluorobutanoic acid isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329499#physical-properties-of-2-fluorobutanoic-acid-isomers\]](https://www.benchchem.com/product/b1329499#physical-properties-of-2-fluorobutanoic-acid-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com